molecular formula C16H27BN2O2 B2903891 N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 2490666-17-4

N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B2903891
CAS RN: 2490666-17-4
M. Wt: 290.21
InChI Key: RTGNACSWIOZLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound with a wide range of applications in the scientific research field. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a nitrogen atom surrounded by five carbon atoms and two boron atoms. This compound has a variety of uses in the laboratory, including its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.

Scientific Research Applications

N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in the scientific research field. This compound can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It can also be used as a starting material in the synthesis of other compounds, such as the synthesis of pyridine derivatives. Additionally, this compound can be used to study the properties of pyridine derivatives and to investigate the effects of substituents on the reactivity of pyridine derivatives.

Mechanism of Action

N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that acts as a ligand in coordination chemistry. The nitrogen atom of the compound is the site of coordination, and the boron atoms act as the electron-donating groups. The nitrogen atom of the compound can bind to a metal center, such as a transition metal, and the boron atoms can donate electrons to the metal center. This allows the metal center to form a stable complex with the ligand.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it is known that this compound can interact with certain proteins and enzymes in the body. It is also known that this compound can bind to certain metal centers in the body, such as iron and copper, and can affect their function.

Advantages and Limitations for Lab Experiments

N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several advantages for use in the laboratory. This compound is relatively stable and can be stored for long periods of time without degradation. Additionally, this compound is relatively inexpensive and can be easily synthesized from a variety of starting materials. However, this compound can be toxic if ingested or inhaled, and should be handled with care in the laboratory.

Future Directions

N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has potential for further research in a variety of areas. Further research could explore the effects of this compound on other proteins and enzymes in the body, as well as its potential for use in the synthesis of other compounds. Additionally, further research could explore the effects of this compound on metal centers in the body, as well as its potential for use in coordination chemistry. Finally, further research could explore the effects of this compound on the reactivity of pyridine derivatives, as well as its potential for use in the synthesis of pyridine derivatives.

Synthesis Methods

N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can be synthesized from a variety of starting materials. One of the most common methods of synthesis is the reaction of 3-pentanone with dimethyl dioxaborolane in the presence of a palladium catalyst. This reaction yields this compound in good yields.

properties

IUPAC Name

N-pentan-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O2/c1-7-13(8-2)19-14-10-9-12(11-18-14)17-20-15(3,4)16(5,6)21-17/h9-11,13H,7-8H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGNACSWIOZLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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